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Compound of Interest

Compound Name:
Ethyl 2-oxabicyclo[3.1.0]hexane-6-

carboxylate

CAS No.: 90482-42-1

Cat. No.: B1279422

Get Quote

In the landscape of modern drug discovery, the rational design of small molecule therapeutics

hinges on achieving a delicate balance between potency, selectivity, and favorable

pharmacokinetic properties. A key strategy in this endeavor is the use of conformationally

constrained scaffolds that mimic the bioactive conformation of a pharmacophore, thereby

reducing the entropic penalty of binding to a biological target and often leading to enhanced

potency and selectivity.[1] Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a prime

example of such a strategically valuable building block. Its rigid bicyclic structure serves as a

bioisostere for cyclohexane, offering a three-dimensional framework that is finding increasing

application in the synthesis of complex biologically active molecules.[1] This guide provides an

in-depth overview for researchers, scientists, and drug development professionals on sourcing

this versatile chemical entity, ensuring its quality, and leveraging it in a key application: the

synthesis of novel antiviral agents.

The core structure, a fusion of a cyclopropane and a tetrahydrofuran ring, imparts significant

conformational rigidity.[2] This inherent structural constraint is particularly advantageous in the

design of nucleoside analogues, where the conformation of the sugar moiety is a critical

determinant of biological activity.[3][4] By locking the puckering of the furanose-like ring, the 2-
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oxabicyclo[3.1.0]hexane scaffold allows for the precise presentation of pharmacophoric

elements, a feature that has been exploited in the development of potent antiviral compounds.

[5][6]

Sourcing and Procurement of Ethyl 2-
oxabicyclo[3.1.0]hexane-6-carboxylate
A critical first step in any research and development program is the reliable procurement of

starting materials. Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is available from a number

of chemical suppliers. However, it is crucial to note that different CAS numbers may be listed,

often corresponding to different stereoisomers or closely related analogues. The specific

stereochemistry of the bicyclic system can have a profound impact on the biological activity of

the final compound, and thus, careful consideration of the desired isomer is paramount.

Below is a comparative table of suppliers offering Ethyl 2-oxabicyclo[3.1.0]hexane-6-
carboxylate and its isomers. Researchers are advised to contact the suppliers directly to

obtain certificates of analysis and confirm the specific stereochemistry of the offered product.
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Supplier Product Name CAS Number
Molecular
Formula

Purity

Santa Cruz

Biotechnology

ethyl 2-

oxabicyclo[3.1.0]

hexane-6-

carboxylate

Not specified C8H12O3 Not specified

Fluorochem

Ethyl 2-

oxobicyclo[3.1.0]

hexane-6-

carboxylate

Not specified C9H12O3 95%

CymitQuimica

2-

Oxabicyclo[3.1.0]

hexane-6-

carboxylic acid,

ethyl ester

90482-42-1 C8H12O3 Not specified

Sigma-Aldrich

ethyl

(1R,3r,5S)-6-

oxabicyclo[3.1.0]

hexane-3-

carboxylate

1622218-77-2 C8H12O3 Not specified

ChemScene

Ethyl trans-3-

oxabicyclo[3.1.0]

hexane-6-

carboxylate

81056-11-3 C8H12O3 >98%

Quality Assessment and Analytical Characterization
Ensuring the identity and purity of Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a non-

negotiable prerequisite for its use in synthesis. A self-validating system of protocols relies on

rigorous analytical characterization of all starting materials. The primary techniques for verifying

the structure and purity of this compound are Nuclear Magnetic Resonance (NMR)

spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry

(MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable

for confirming the molecular structure. The proton NMR spectrum should exhibit

characteristic signals for the ethyl ester group (a quartet and a triplet) and a complex series

of multiplets corresponding to the protons on the bicyclic core. The integration of these

signals should be consistent with the number of protons in each environment. The ¹³C NMR

spectrum will provide evidence for the carbonyl carbon of the ester, the two carbons of the

ethyl group, and the carbons of the bicyclic framework.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the

purity of the compound. A high-quality sample should ideally show a single major peak under

various solvent conditions. The presence of significant secondary peaks would indicate

impurities that may need to be removed by chromatography before proceeding with the

synthesis.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass

Spectrometry (GC-MS) should show a molecular ion peak corresponding to the calculated

mass of C8H12O3 (156.18 g/mol ).[8][9]

Application in the Synthesis of Antiviral Nucleoside
Analogues: A Step-by-Step Protocol
The utility of Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate as a synthetic intermediate is

well-demonstrated in the preparation of conformationally restricted nucleoside analogues.[3]

The following protocol outlines a representative synthetic sequence for the conversion of this

building block into a functionalized bicyclic core, ready for coupling with a nucleobase. This

protocol is adapted from established methodologies for the synthesis of related

bicyclo[3.1.0]hexane systems.[5]

Workflow for the Synthesis of a Functionalized Bicyclic
Core
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Synthesis of Functionalized Bicyclic Core

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

Hydrolysis to Carboxylic Acid

1. NaOH, EtOH/H2O
2. H3O+

Reduction to Alcohol

NaBH4, reflux

Protection of Hydroxyl Group

TBDPSCl, Imidazole, DMF

Functionalized Bicyclic Core

Ready for further elaboration

Click to download full resolution via product page

Caption: Synthetic workflow for the conversion of Ethyl 2-oxabicyclo[3.1.0]hexane-6-
carboxylate to a protected alcohol intermediate.

Experimental Protocol
Step 1: Saponification of the Ethyl Ester

Rationale: The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic

acid. This is a standard saponification reaction, typically carried out under basic conditions.

The resulting carboxylate salt is then protonated in an acidic workup.
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Procedure:

Dissolve Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in a mixture of ethanol

and water (3:1).

Add sodium hydroxide (1.1 eq) and stir the reaction mixture at room temperature for 16

hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Remove the ethanol under reduced pressure.

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N HCl.

Extract the product with ethyl acetate (3 x 50 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in

vacuo to yield the crude carboxylic acid, which can often be used in the next step without

further purification.

Step 2: Reduction of the Carboxylic Acid to the Primary Alcohol

Rationale: The carboxylic acid is reduced to the primary alcohol. Sodium borohydride is a

suitable reducing agent for this transformation when the reaction is refluxed in an alcoholic

solvent.[5]

Procedure:

Dissolve the crude carboxylic acid from the previous step in ethanol.

Add sodium borohydride (5.0 eq) portion-wise at room temperature.

Heat the reaction mixture to reflux for 3 hours.

Cool the reaction to 0 °C and slowly add 2N HCl to quench the excess sodium

borohydride.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1279422/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-constrained-scaffold
https://pmc.ncbi.nlm.nih.gov/articles/PMC7126181/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the ethanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by silica gel column chromatography to obtain the desired

hydroxymethyl bicyclic core.

Step 3: Protection of the Primary Alcohol

Rationale: The primary alcohol is protected to prevent its interference in subsequent

reactions, such as the coupling with a nucleobase. A silyl ether, such as a tert-

butyldiphenylsilyl (TBDPS) group, is a robust protecting group that is stable to a wide range

of reaction conditions and can be selectively removed later in the synthesis.[5]

Procedure:

Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).

Add imidazole (2.5 eq) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq).

Stir the reaction at room temperature overnight.

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the product by silica gel column chromatography to yield the TBDPS-protected

bicyclic core.

This protected intermediate is now a versatile building block that can be further elaborated, for

instance, by opening the epoxide ring and subsequently coupling with various nucleobases to

generate a library of novel nucleoside analogues for antiviral screening.
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Conclusion and Future Perspectives
Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a valuable and versatile building block for

the synthesis of complex molecular architectures. Its rigid, three-dimensional structure makes it

an attractive scaffold for the design of potent and selective therapeutic agents. While its

application in the synthesis of antiviral nucleoside analogues is a prominent example, its utility

extends to other areas of medicinal chemistry, including the development of metabotropic

glutamate receptor modulators for the treatment of neurological disorders.[1][10] As the

demand for novel chemical entities with well-defined three-dimensional structures continues to

grow, the importance of scaffolds like Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate in drug

discovery is set to increase. Future research will likely focus on the development of new

synthetic methodologies to access a wider range of stereoisomers and functionalized

derivatives of this promising bicyclic system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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